Product packaging for Decanamide(Cat. No.:CAS No. 2319-29-1)

Decanamide

Cat. No.: B1670024
CAS No.: 2319-29-1
M. Wt: 171.28 g/mol
InChI Key: TUTWLYPCGCUWQI-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry Scholarship

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. They are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amino group. The amide bond is a cornerstone of biochemistry, famously forming the peptide bonds that link amino acids into proteins. Decanamide, with its ten-carbon chain, is classified as a primary fatty amide, a subgroup of amides derived from fatty acids. chemicalbook.comchemicalbook.com

The properties of amides are significantly influenced by the ability of the amide group to form strong hydrogen bonds, which leads to higher melting and boiling points compared to other organic molecules of similar molecular weight. cymitquimica.com Primary amides like this compound can participate in extensive hydrogen bonding, contributing to their physical characteristics. cymitquimica.com The long hydrocarbon chain in this compound imparts a hydrophobic character to the molecule, resulting in limited solubility in water but good solubility in organic solvents such as ethanol and chloroform. cymitquimica.com

Historical Trajectories and Key Milestones in this compound Studies

The scientific interest in fatty acid amides grew significantly in the mid-20th century with the discovery of their biological roles. For instance, N-palmitoylethanolamine was identified as an anti-inflammatory agent in 1957. Although not this compound itself, these discoveries paved the way for the investigation of other fatty acid amides and their physiological functions. The identification of various primary fatty acid amides in biological systems, such as in luteal phase plasma in 1989, further spurred research into this class of compounds.

Scope and Significance of this compound in Contemporary Chemical Research

In modern chemical research, this compound and its derivatives are recognized for their versatile applications. It serves as an intermediate in organic synthesis and is used in the production of various other chemical compounds. cymitquimica.com Its surfactant properties make it valuable in formulations across different industries. cymitquimica.com

A significant area of contemporary research involves the derivatives of this compound, particularly N,N-Dimethyl this compound. This derivative is noted for its excellent solvency, making it a crucial component in pharmaceutical and agrochemical formulations. chemsrc.com Research into N,N-Dimethyl this compound focuses on its ability to enhance the stability and performance of active ingredients, improve yields in chemical syntheses, and act as a stabilizing agent in drug formulations. chemsrc.com

Physical and Chemical Properties of this compound
PropertyValue
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Melting Point98 °C
Boiling Point305.2 °C at 760 mmHg
Density0.881 g/cm³
AppearanceWhite crystalline solid
SolubilityLimited in water; soluble in organic solvents

Interdisciplinary Research Landscape of this compound and Its Derivatives

The applications of this compound and its derivatives extend across multiple scientific and industrial fields, highlighting its interdisciplinary importance.

Materials Science: In the polymer industry, long-chain fatty acid amides like this compound are utilized as slip agents. nih.gov These molecules migrate to the surface of polymer films, forming a lubricating layer that reduces the coefficient of friction. This is crucial in the manufacturing and handling of plastic films, preventing them from sticking to each other and to processing equipment. nih.gov

Agricultural Chemistry: The derivative N,N-Dimethyl this compound is widely used in agrochemical formulations. cymitquimica.com It acts as a high-purity solvent that can effectively solubilize fungicides and other pesticides, enhancing their stability and efficacy in various formulations such as emulsifiable concentrates (EC) and microemulsions (ME). cymitquimica.com Its role as a solvent helps to prevent the crystallization of active ingredients, ensuring a more consistent and effective application. cymitquimica.com

Pharmaceutical and Biomedical Research: In the pharmaceutical sector, N,N-Dimethyl this compound serves as a reaction medium in the synthesis of active pharmaceutical ingredients (APIs). chemsrc.com Its excellent solvency and ability to provide a stable environment for chemical reactions can lead to improved yields and purity of the final drug products. chemsrc.com Furthermore, it is being explored as a stabilizing agent in drug formulations and as a potential penetration enhancer for transdermal drug delivery, which could improve the absorption of drugs through the skin. chemsrc.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B1670024 Decanamide CAS No. 2319-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decanamide
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InChI

InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TUTWLYPCGCUWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H21NO
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DSSTOX Substance ID

DTXSID801022380, DTXSID80867310
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Record name Decanamide
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Molecular Weight

171.28 g/mol
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CAS No.

2319-29-1, 67700-97-4
Record name Decanamide
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Record name Decanamide
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Record name Decanamide
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Synthetic Methodologies and Mechanistic Investigations of Decanamide

Catalytic Approaches in Decanamide Synthesis

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, often solid catalysts with gaseous or liquid reactants. This approach offers advantages such as ease of catalyst separation and reusability, contributing to more sustainable processes. wikipedia.org

For the synthesis of amides, including this compound derivatives, heterogeneous catalysts have shown promise. A notable example involves the selective transformation of triglycerides into fatty amides using high-silica H-beta (Hβ) zeolite under gaseous ammonia (B1221849) (NH3) at 180 °C. This method is broadly applicable to various triglycerides with C4–C18 skeletons, yielding corresponding amides. researchgate.net Additionally, a heterogeneous silica (B1680970) catalyst has been developed for general amide synthesis from acids and amines, offering a clean, low-cost, and reusable alternative that avoids toxic by-products. researchgate.net This type of catalyst can significantly shorten reaction times and reduce the residual acid value of the product. google.com

Biocatalytic Transformations

Biocatalysis leverages enzymes or whole-cell biological systems to facilitate chemical reactions, offering high chemo-, regio-, and enantioselectivity under mild conditions. interesjournals.orgmt.com This makes biocatalytic routes attractive for the synthesis of complex molecules and pharmaceutical intermediates, minimizing waste and energy consumption. mt.commdpi.com

Lipase from Candida antarctica (CAL-A or CAL-B) is a widely utilized enzyme for aminolysis and ammonolysis reactions, as well as for esterification and transesterification. researchgate.net CAL-B, for instance, has been successfully employed in the synthesis of enantiopure amides and fatty-amides. The aminolysis of decanoic acid with (±)-1-phenylethylamine catalyzed by CAL-B yields the R-amide product. researchgate.net Another application includes the synthesis of N-[(5-(Hydroxymethyl)furan-2-yl)methyl]this compound with high isolated yields (90%) using EziG-CALB under mild conditions (30 °C, 2 hours reaction time, 100 mM substrate concentration), achieving complete conversions. nih.gov

Table 1: Examples of Biocatalytic Synthesis of this compound Derivatives

ProductEnzyme/BiocatalystSubstratesConditionsYield (%)Reference
N-[(5-(Hydroxymethyl)furan-2-yl)methyl]this compoundEziG-CALBHMFA, acyl donor30 °C, 2 h, 100 mM substrate concentration90 nih.gov
R-amide (from decanoic acid)CAL-BDecanoic acid, (±)-1-phenylethylamineNot specified, but generally mild conditions- researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) is a non-conventional heating method that significantly accelerates reaction rates, improves yields, and enhances product purity compared to traditional heating. interesjournals.orgcapes.gov.brresearchgate.netnih.gov This technique utilizes the ability of mobile electric charges or conducting ions to transform electromagnetic energy into heat, leading to rapid and homogeneous heating throughout the reaction mixture. interesjournals.org

MAOS has been applied in various synthetic protocols, including the formation of amide bonds. For example, the non-catalytic synthesis of fatty acid alkanolamides, such as N-(2-hydroxyethyl)-Decanamide, from palm fatty acid distillate and monoethanolamine has been investigated under microwave irradiation. Optimal conditions achieved a maximum conversion of 98.89% with a 1:1 molar ratio of reactants, 18.5 minutes reaction time, and 100% microwave power. researchgate.net Microwave irradiation has also been used for the synthesis of N-isopropylthis compound from decanoic acid via acylation of isopropylamine (B41738) with in situ prepared decanoyl chloride, achieving an 86% yield. Another instance includes the microwave-assisted synthesis of N-(3-cyclobutyrolactone)-decanamide from decanoyl chloride and (S)-(−)-α-amino group—γ-butyrolactone hydrochloride. uncg.edu

Table 2: Examples of Microwave-Assisted Synthesis of this compound Derivatives

ProductSubstratesConditionsYield (%)Reference
N-(2-hydroxyethyl)-DecanamidePalm fatty acid distillate, monoethanolamineMicrowave irradiation, 18.5 min, 1:1 molar ratio, 100% power98.89 researchgate.net
N-isopropylthis compoundDecanoic acid, isopropylamine, decanoyl chloride (in situ prepared)Not specified86
N-(3-cyclobutyrolactone)-decanamide (Y1)(S)-(−)-α-amino group—γ-butyrolactone hydrochloride, decanoyl chloride0 °C for 30 min, then room temperature for 20 h (microwave-assisted)- uncg.edu

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanisms involved in this compound formation is crucial for optimizing synthetic pathways and predicting reaction outcomes. This involves identifying proposed mechanistic pathways, the roles of intermediates and transition states, and considering kinetic and thermodynamic factors.

Proposed Mechanistic Pathways

The formation of amides, including this compound, typically proceeds via a nucleophilic acyl substitution mechanism. When synthesizing amides from carboxylic acids and amines, the reaction often involves the initial protonation of the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic. The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of water lead to the formation of the amide bond. In cases where acyl chlorides are used (e.g., decanoyl chloride), the reaction is generally more facile due to the good leaving group ability of the chloride. The amine directly attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate, followed by the elimination of HCl (often scavenged by a base) to yield the amide. uncg.edulianerossi.org

For N,N-dimethylthis compound, its synthesis from decanoic acid and dimethylamine (B145610) follows this general amidation pathway. lianerossi.org Similarly, the synthesis of N-cyclopentyl-n-decanamide from cyclopentylamine (B150401) and decanoyl chloride also proceeds through an acyl substitution. sciencemadness.org

Role of Intermediates and Transition States

In the context of this compound formation, intermediates and transition states play distinct yet critical roles. Transition states are transient, high-energy molecular configurations that exist for an extremely brief period at the peak of an energy barrier along the reaction pathway. ontosight.aiacs.orgacs.orgbiosynth.com They represent the point of maximum structural distortion where old bonds are breaking and new bonds are forming. For amide formation, the transition state often involves a partially formed bond between the nucleophilic nitrogen of the amine and the electrophilic carbon of the carbonyl group, along with partially broken bonds to the leaving group (e.g., oxygen of water or chloride). The energy difference between the reactants and the transition state is known as the activation energy, which dictates the reaction rate. acs.orgacs.org

Kinetic and Thermodynamic Considerations

The outcome and efficiency of this compound synthesis are significantly influenced by kinetic and thermodynamic factors. Kinetics pertains to the rate at which a chemical reaction occurs, focusing on the pathway from reactants to products and the energy barriers (activation energies) that must be overcome. wikipedia.orgsmolecule.com A reaction under kinetic control will favor the product that forms fastest, which corresponds to the pathway with the lowest activation energy. smolecule.com

Thermodynamics , on the other hand, deals with the relative stability of reactants and products, determining the equilibrium position of a reaction. wikipedia.orgsmolecule.com A reaction under thermodynamic control will favor the most stable product, regardless of the rate of its formation. smolecule.com Reaction conditions such as temperature, pressure, and solvent can dictate whether kinetic or thermodynamic control predominates. Higher temperatures often favor thermodynamic products by providing enough energy to overcome larger activation barriers, allowing the system to reach the most stable state. Conversely, lower temperatures or shorter reaction times may favor kinetic products.

For this compound and related alkylamides, studies have investigated their thermodynamic properties. For instance, molar heat capacities (Cp,m) of primary alkylamides, including this compound, have been determined and show a linear increase with the number of carbon atoms. The Cp,m contribution of the CH2 group for these compounds is approximately 22.5 ± 0.7 J·K−1·mol−1. Kinetic studies on related this compound derivatives, such as 10-(fluoroethoxyphosphinyl)-N-(biotinamidopentyl)this compound (FP-biotin), have determined rate constants for their reactions with enzymes like human acetylcholinesterase and butyrylcholinesterase, highlighting the importance of kinetic analysis in understanding their reactivity and stability. capes.gov.br

Sustainable and Green Chemistry Principles in this compound Synthesis

The synthesis of chemical compounds, including amides like this compound, is increasingly guided by green chemistry principles to minimize environmental impact and enhance process efficiency. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. imist.ma Key areas of focus include the adoption of benign reaction conditions, maximization of atom utilization, and the incorporation of renewable resources.

Solvent-Free and Aqueous Reaction Conditions

Traditional amide synthesis often involves the use of hazardous organic solvents, leading to waste management, solvent removal, and environmental issues. researchgate.net Green chemistry approaches advocate for solvent-free or aqueous reaction conditions to mitigate these concerns. Solvent-free procedures are considered simple, efficient, and capable of achieving high reaction rates and product purity. researchgate.net For instance, a green chemistry-based method for amide synthesis from carboxylic acid and urea (B33335) utilizes boric acid as a catalyst in a solvent-free process involving trituration and direct heating. researchgate.net This method avoids large amounts of organic solvents and pollutant generation, achieving high yields. researchgate.net

While direct solvent-free or aqueous synthesis of this compound is not extensively detailed in general literature, the principles are highly relevant to its production. For instance, the preparation of catalysts for N,N-dimethyl-caprylamide/decanamide (a mixture including N,N-dimethylthis compound) involves steps where sodium silicate (B1173343) and sodium metaaluminate are mixed and dissolved in water, followed by washing with water to achieve a neutral pH. google.comgoogle.com Furthermore, N,N-dimethyl-octan/decan amides, when diluted with water, exhibit surfactant characteristics, indicating their compatibility and potential for use in aqueous systems. google.comgoogle.com The development of new chemical protocols for amide formation increasingly focuses on avoiding organic solvents and enabling water-based purification of final products. researchgate.net

Atom Economy and Process Intensification

Atom economy, a fundamental concept in green chemistry introduced by Barry Trost in 1991, emphasizes the maximization of the incorporation of all atoms from reactants into the final product, thereby minimizing waste. numberanalytics.com This principle is crucial for the sustainability, cost-effectiveness, and environmental footprint of chemical synthesis. numberanalytics.com

For amide synthesis, an electrochemical approach has been reported to achieve high atom economy and favorable process mass index (PMI) values, indicating a greener process compared to traditional routes. researchgate.net This approach allows for the synthesis of amides from primary and secondary amines and various anhydrides with yields up to 90%. researchgate.net

Renewable Feedstocks and Eco-Friendly Reagents

The shift towards renewable feedstocks and eco-friendly reagents is a cornerstone of sustainable chemical production. Biomass and its derivatives offer promising alternatives to fossil resources for the synthesis of valuable chemicals. nih.govacs.org

For the synthesis of fatty acid amides, including this compound derivatives, natural triglycerides such as palm fatty acid distillate (PFAD) can serve as renewable feedstocks. researchgate.net For instance, N-(2-hydroxyethyl)-Decanamide has been synthesized non-catalytically from PFAD and monoethanolamine under microwave irradiation, achieving high conversions (e.g., 98.89% conversion under optimized conditions). researchgate.net

Another example involves the lipase-catalyzed synthesis of amido derivatives from 5-hydroxymethylfurfurylamine, which is derived from lignocellulosic biomass. acs.org This sustainable approach successfully yielded N-[(5-(Hydroxymethyl)furan-2-yl)methyl]this compound, demonstrating the viability of biomass-derived precursors for this compound-related compounds. acs.org

Eco-friendly reagents also play a vital role. In amide synthesis, boric acid has been successfully employed as a catalyst in solvent-free conditions, offering an economically viable and easy-to-handle alternative to more hazardous catalysts. researchgate.net Furthermore, the exploration of "green" solvents like ionic liquids (ILs) and deep eutectic solvents (DESs), which can be obtained from natural raw materials (e.g., choline (B1196258) chloride and urea), represents a significant step towards more sustainable synthesis routes. uni-regensburg.de These solvents offer advantages such as negligible vapor pressure and high recyclability. uni-regensburg.de

Table 1: Examples of Green Chemistry Parameters in Amide Synthesis

Green Chemistry PrincipleApplication/MethodKey FeaturesRelevant Amide (or derivative)Yield / ConversionSource
Solvent-Free ConditionsCarboxylic acid + Urea + Boric acid catalystSimple, efficient, high purity, avoids organic solventsVarious amidesGood yield researchgate.net
Solvent-Free ConditionsAcid + Amine (Mechanochemical)Green, fast, water-based purificationAmides (e.g., moclobemide)Up to 96% researchgate.net
Process IntensificationElectrochemical Amide SynthesisHigh atom economy, good PMI valuesVarious amidesUp to 90% researchgate.net
Renewable FeedstocksPFAD + Monoethanolamine (Microwave)Non-catalytic, utilizes biomass-derived feedstockN-(2-hydroxyethyl)-Decanamide98.89% researchgate.net
Renewable FeedstocksLipase-catalyzed from 5-hydroxymethylfurfurylamineSustainable, biomass-derived precursorN-[(5-(Hydroxymethyl)furan-2-yl)methyl]this compound90% acs.org

Computational Chemistry and Molecular Modeling of Decanamide

Molecular Dynamics (MD) Simulations

Simulation of Adsorption Processes

The simulation of adsorption processes is crucial for designing and optimizing systems where molecules attach to solid surfaces. tlk-energy.deosti.gov Molecular dynamics (MD) simulations have been employed to study the adsorption behavior of decanamide derivatives, such as N-(4-hydroxybutyl) this compound, providing data on adsorption amounts. onemine.org

Adsorption is defined as the attachment of a molecule (adsorbate) from a gas phase to a solid (adsorbent), while desorption is the reverse process. tlk-energy.de In thermodynamic equilibrium, adsorption and desorption rates balance, characterized by parameters such as partial pressure, temperature, and adsorbent loading. tlk-energy.de Modeling adsorption systems, particularly in cyclic processes like Pressure Swing Adsorption (PSA), involves understanding mass and heat transfer kinetics between the gas phase and the adsorbent. tlk-energy.deosti.govwiley-vch.de For instance, the simulation of cyclic adsorption processes for mercaptan removal from natural gas has utilized molecular sieve type zeolite 13X, employing the linear driving force (LDF) model for adsorption rate estimation and the extended Langmuir isotherm for equilibrium relationships between solid and gas phases. ijche.com This type of simulation considers energy balance, heat transfer to the solid, and axial heat dispersion. ijche.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a fundamental tool in virtual screening, enabling researchers to efficiently explore vast libraries of compounds to identify promising candidates for specific biological targets. openaccessjournals.comfrontiersin.orgresearchgate.net Studies involving this compound derivatives, such as N-(2-oxocyclobutyl) this compound, have utilized X-ray crystallography to reveal its binding within an enzyme's active site, demonstrating how its alkyl chain interacts with hydrophobic regions, providing atomic-level placement of the ligand. rcsb.org Docking can be performed using various approaches, including rigid docking, which assumes fixed conformations, or more advanced flexible (induced-fit) docking, which accounts for conformational changes in both the ligand and the receptor upon binding, providing more accurate predictions. frontiersin.orgijpras.com

Prediction of Binding Modes and Affinities

A core application of molecular docking is the prediction of binding modes and affinities. openaccessjournals.comnih.govopenaccessjournals.comresearchgate.netnih.gov Binding affinity is typically quantified based on the predicted interaction energy, allowing compounds to be ranked according to their potential strength of interaction with a target. nih.gov Scoring functions are integral to this process, estimating the binding energy for various ligand poses and ranking their affinities. nih.gov The pose with the lowest energy score is considered the most favorable binding mode. nih.gov Modern approaches increasingly integrate machine learning models, trained on three-dimensional structures of protein-ligand complexes, to enhance the accuracy of binding mode and affinity predictions. chemrxiv.org

Ligand-Receptor Complex Stability Assessments

Key metrics used in these assessments include:

Root Mean Square Deviation (RMSD): Lower RMSD values for protein backbone atoms and ligands over time indicate greater conformational stability and equilibrium of the MD trajectories. researchgate.netmdpi.com A stable system typically shows a plateau in RMSD, whereas continuous increases suggest unfolding or instability. researchgate.net

Binding Energy: The stability of binding energy over the simulation period is also a critical indicator of complex stability. mdpi.com

For example, computational studies evaluating ligand binding to the Angiotensin II Type 1 Receptor (AT1R) have demonstrated good stability over 100 ns simulations, as evidenced by RMSD, RMSF, and MMGBSA (Molecular Mechanics/Generalized Born Surface Area) binding free energy calculations. biorxiv.org

In Silico Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and optimization, aiming to understand how changes in a molecule's chemical structure influence its biological activity. nih.gov In silico methods provide efficient and rapid characterization of SARs, enabling the development of models that predict the activities of new or modified molecules. nih.gov

Computational techniques like Density Functional Theory (DFT) are used to confirm SAR observations, for instance, by calculating the Lowest Unoccupied Molecular Orbital (LUMO) density, which can correlate with activity. nih.govmdpi.com Statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS) are also commonly applied in SAR studies to identify significant structural features and build predictive models. nih.govmdpi.com

Computational Descriptors and Property Prediction

Molecular descriptors are essential chemoinformatic tools that numerically represent the structural features of molecules relevant to their properties, facilitating structure-property studies, similarity searches, and virtual screening. ibm.com These descriptors can range from simple counts of atoms and bonds to more complex representations like topological distances between substructures, which implicitly account for intramolecular interactions. ibm.com

The prediction of molecular properties using computational tools is crucial for drug development and environmental safety assessments. frontiersin.org Thermodynamics-based theoretical derivations can be employed to construct highly predictive models for various molecular properties, including those with weak correlations to partition coefficients. frontiersin.org Molecular descriptors are designed to quantify the effects of factors such as molecular size, hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), and molecular flexibility on these properties. frontiersin.org

The integration of Quantum Mechanical (QM) descriptors can enhance the generalizability of predictive models, particularly for smaller datasets, provided that these descriptors show strong correlation with the target properties and can be computed with high accuracy. chemrxiv.org Furthermore, advanced machine learning models leverage molecular representations like SMILES strings and three-dimensional compound structures to predict diverse molecular properties. mdpi.com Novel descriptors, such as frequency descriptors (FD) derived from harmonic vibrational frequencies, have shown promise in predicting properties like energies, enthalpies, and HOMO-LUMO gaps. rsc.org

Examples of molecular properties of this compound that can be computationally predicted include:

PropertyUnit
Ideal gas heat capacityJ/mol·K
Enthalpy of formationkJ/mol
Enthalpy of vaporizationkJ/mol
Log10 of Water solubilitymol/L
Octanol/Water partition coefficient-
McGowan's characteristic volumeml/mol
Critical PressurekPa
Normal Boiling Point TemperatureK
Critical TemperatureK
Normal melting (fusion) pointK
Triple Point TemperatureK
Critical Volumem³/kmol

chemeo.com

Machine Learning Applications in Activity Prediction

Machine learning (ML) algorithms have become indispensable in predicting the biological activity of chemical compounds, offering an automated and efficient approach to extract valuable chemical information from extensive datasets. researchgate.netnih.gov These applications are vital for accelerating the discovery of biologically active molecules and optimizing drug design. researchgate.netnih.gov

ML models, often trained on three-dimensional structures of protein-ligand complexes, are capable of predicting binding modes, distinguishing active compounds from inactive ones, and forecasting binding affinities. chemrxiv.org Various molecular representations, such as fingerprints, descriptors, graphs, and SMILES strings, are utilized to capture the essential structural features for ML analysis. nih.gov A range of ML algorithms, including deep neural networks, support vector machines (SVMs), random forests, and decision trees, are employed to learn the complex relationships between a compound's structure and its biological activity. nih.gov Beyond predicting activity, ML systems can also recommend novel chemical structures with desired properties, such as predicting anticancer activity and corresponding IC₅₀ values. mdpi.com The increasing integration of ML in computational chemistry continues to enhance the efficiency and accuracy of activity prediction in drug discovery and related fields.

Influence on Gene Expression and Metabolic Processes

Studies on N-isobutyl this compound, a derivative of this compound, have revealed its influence on gene expression and metabolic processes, particularly in plant systems. N-isobutyl this compound has been shown to enhance the expression of the cytokinin-inducible marker ARR5:uidA both in roots and shoots of Arabidopsis thaliana nih.govoup.com. This suggests a role for this compound derivatives in regulating the localized expression of cytokinin primary-response genes oup.com. Furthermore, treatments with N-isobutyl this compound have been linked to altered expression of the cell division marker CycB1:uidA nih.gov.

Role in Physiological Responses

N-isobutyl this compound plays a significant role in various physiological responses, especially in plant development. It acts as a plant growth regulator, promoting the development of adventitious roots in hypocotyl explants and lateral roots in taproot explants of A. thaliana medchemexpress.commedchemexpress.com. This derivative has been observed to stimulate root hair elongation at concentrations between 10⁻⁸ to 10⁻⁷ M oup.com.

A dose-dependent effect of N-isobutyl this compound on plant growth has been observed, with promoting or repressing effects depending on the concentration researchgate.net. For instance, treatments with 12 and 24 mM N-isobutyl this compound significantly increased shoot fresh weight in A. thaliana plants, while higher concentrations (48 and 60 mM) led to a decrease in shoot biomass researchgate.net. The root system exhibited a different sensitivity to N-isobutyl this compound compared to the shoot researchgate.net.

A crucial aspect of N-isobutyl this compound's physiological role involves its interaction with nitric oxide (NO) signaling. N-isobutyl this compound induces the accumulation of NO in the proliferative sites of adventitious roots medchemexpress.commedchemexpress.comoup.com. The morphogenetic effects of N-isobutyl this compound, such as alterations in root system architecture, are correlated with NO accumulation in the primary root tip and developing lateral roots oup.comnih.gov. The effects of N-isobutyl this compound on root morphogenetic processes are similar to those induced by NO donors, suggesting that NO is an intermediate in alkamide signaling that mediates root system architecture adjustment in Arabidopsis oup.comnih.gov.

Table 1: Effects of N-isobutyl this compound on Arabidopsis thaliana Growth

Concentration Range (M)Effect on Primary Root GrowthEffect on Lateral Root FormationEffect on Root Hair ElongationEffect on Shoot BiomassEffect on Root BiomassAssociated Mechanism / ObservationSource
10⁻⁸ to 10⁻⁷Not specifiedNot specifiedStimulationNot specifiedNot specified oup.com
7 × 10⁻⁶ to 2.8 × 10⁻⁵EnhancedNot specifiedEnhancedNot specifiedNot specified oup.com
10⁻⁶ to 10⁻⁴AlterationAlterationAlterationAlterationAlteration oup.com
12-24 mMNot specifiedNot specifiedNot specifiedIncreasedIncreased researchgate.net
48-60 mMNot specifiedNot specifiedNot specifiedDecreasedGradual increase/no significant decrease researchgate.net
GeneralInhibition / Promotion (dose-dependent)PromotionNot specifiedNot specifiedNot specifiedCorrelated with NO accumulation oup.comnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

SAR studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activities.

For alkamides, including N-isobutyl this compound, the length of the acyl chain and the amide moiety have been identified as crucial structural features determining their biological activity nih.govoup.com. For instance, N-isobutyl this compound, a small saturated alkamide with a C10 acyl chain, was found to be highly active in regulating primary root growth and lateral root formation in Arabidopsis nih.govoup.comoup.com. SAR assessments have also been performed for N,N-dimethylthis compound and N,N-dimethyloctanamide, where their structural similarity (differing only in alkyl chain length) allowed them to be considered surrogates for toxicity assessment federalregister.gov.

The identification of key structural features, such as the acyl chain length and amide moiety, provides a basis for optimizing the biological activity of this compound derivatives. The observation that N-isobutyl this compound is a highly active regulator of root development suggests that its specific C10 saturated acyl chain and isobutyl amide group contribute to its optimal activity in this biological context nih.govoup.comoup.com. In the context of dimeric γ-AApeptide derivatives, which can include this compound as a component, alkyl tails with 10 or 12 carbons have shown excellent activity against Gram-positive bacteria, indicating that specific chain lengths are effective for eradicating bacterial cells frontiersin.org.

Understanding the selectivity of this compound and its derivatives is vital for their potential applications. In plant systems, the effects of certain alkamides on root growth and cell parameters, while similar to auxins, have been found to be independent of auxin signaling, suggesting a degree of selectivity in their mechanism of action oup.com. Furthermore, research on dimeric γ-AApeptide derivatives containing this compound has shown them to be highly selective towards Gram-positive bacteria, demonstrating limited toxicity and promising specificity frontiersin.org.

This compound in Plant Biology and Developmental Processes

This compound derivatives, particularly N-isobutyl this compound, are recognized for their significant roles in plant biology and developmental processes. N-isobutyl this compound functions as a plant growth regulator, influencing various aspects of root development in Arabidopsis thaliana medchemexpress.commedchemexpress.com. It promotes adventitious root formation in shoot explants and intact seedlings, and stimulates lateral root formation oup.com.

The impact of N-isobutyl this compound on root system architecture (RSA) is well-documented. It modulates RSA in a dose-dependent manner, inhibiting primary root growth and promoting lateral root primordia (LRP) formation oup.comnih.gov. This modulation is closely linked to the accumulation of nitric oxide (NO) in the primary root tip and developing lateral roots oup.comnih.gov. The involvement of NO in alkamide-regulated developmental processes is further supported by the observation that morphogenetic effects of N-isobutyl this compound decrease when NO scavengers are applied oup.comnih.gov.

Moreover, N-isobutyl this compound interacts with the cytokinin-signaling pathway to control meristematic activity and differentiation processes during plant development nih.gov. Mutants lacking cytokinin receptors (CRE1, AHK2, and AHK3) show insensitivity to N-isobutyl this compound treatment, indicating the involvement of these receptors in mediating the alkamide's activity nih.gov. This interaction can lead to proliferative-promoting activity, evidenced by the formation of callus-like structures in primary roots, ectopic blades along petioles, and disorganized tumorous tissue from leaf lamina nih.gov.

Table 2: Chemical Compounds and PubChem CIDs

Compound NamePubChem CID
This compound75347
N-isobutyl this compound73785-31-6 (CAS No.)
N,N-Dimethylthis compound26690
N-(2-(hydroxyamino)-2-oxoethyl)-decanamideNot explicitly found for this exact name, but similar structures mentioned in ontosight.ai
N-(6-(hydroxyamino)-6-oxohexyl)this compoundNot explicitly found for this exact name, but mentioned in researchgate.net
N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenyl ethyl]-decanamide (PDMP)Not explicitly found for this exact name, but mentioned in biorxiv.org

Biological Activities and Molecular Mechanisms of Decanamide and Its Derivatives

Mechanisms of Action at the Cellular and Subcellular Level

Influence on Gene Expression and Metabolic Processes

Studies on N-isobutyl this compound, a derivative of this compound, have revealed its influence on gene expression and metabolic processes, particularly in plant systems. N-isobutyl this compound has been shown to enhance the expression of the cytokinin-inducible marker ARR5:uidA both in roots and shoots of Arabidopsis thaliana nih.govoup.com. This suggests a role for this compound derivatives in regulating the localized expression of cytokinin primary-response genes oup.com. Furthermore, treatments with N-isobutyl this compound have been linked to altered expression of the cell division marker CycB1:uidA nih.gov.

Role in Physiological Responses

N-isobutyl this compound plays a significant role in various physiological responses, especially in plant development. It acts as a plant growth regulator, promoting the development of adventitious roots in hypocotyl explants and lateral roots in taproot explants of A. thaliana medchemexpress.commedchemexpress.com. This derivative has been observed to stimulate root hair elongation at concentrations between 10⁻⁸ to 10⁻⁷ M oup.com.

A dose-dependent effect of N-isobutyl this compound on plant growth has been observed, with promoting or repressing effects depending on the concentration researchgate.net. For instance, treatments with 12 and 24 mM N-isobutyl this compound significantly increased shoot fresh weight in A. thaliana plants, while higher concentrations (48 and 60 mM) led to a decrease in shoot biomass researchgate.net. The root system exhibited a different sensitivity to N-isobutyl this compound compared to the shoot researchgate.net.

A crucial aspect of N-isobutyl this compound's physiological role involves its interaction with nitric oxide (NO) signaling. N-isobutyl this compound induces the accumulation of NO in the proliferative sites of adventitious roots medchemexpress.commedchemexpress.comoup.com. The morphogenetic effects of N-isobutyl this compound, such as alterations in root system architecture, are correlated with NO accumulation in the primary root tip and developing lateral roots oup.comnih.gov. The effects of N-isobutyl this compound on root morphogenetic processes are similar to those induced by NO donors, suggesting that NO is an intermediate in alkamide signaling that mediates root system architecture adjustment in Arabidopsis oup.comnih.gov.

Table 1: Effects of N-isobutyl this compound on Arabidopsis thaliana Growth

Concentration Range (M)Effect on Primary Root GrowthEffect on Lateral Root FormationEffect on Root Hair ElongationEffect on Shoot BiomassEffect on Root BiomassAssociated Mechanism / ObservationSource
10⁻⁸ to 10⁻⁷Not specifiedNot specifiedStimulationNot specifiedNot specified oup.com
7 × 10⁻⁶ to 2.8 × 10⁻⁵EnhancedNot specifiedEnhancedNot specifiedNot specified oup.com
10⁻⁶ to 10⁻⁴AlterationAlterationAlterationAlterationAlteration oup.com
12-24 mMNot specifiedNot specifiedNot specifiedIncreasedIncreased researchgate.net
48-60 mMNot specifiedNot specifiedNot specifiedDecreasedGradual increase/no significant decrease researchgate.net
GeneralInhibition / Promotion (dose-dependent)PromotionNot specifiedNot specifiedNot specifiedCorrelated with NO accumulation oup.comnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

SAR studies are crucial for understanding how the chemical structure of this compound and its derivatives influences their biological activities.

For alkamides, including N-isobutyl this compound, the length of the acyl chain and the amide moiety have been identified as crucial structural features determining their biological activity nih.govoup.com. For instance, N-isobutyl this compound, a small saturated alkamide with a C10 acyl chain, was found to be highly active in regulating primary root growth and lateral root formation in Arabidopsis nih.govoup.comoup.com. SAR assessments have also been performed for N,N-dimethylthis compound and N,N-dimethyloctanamide, where their structural similarity (differing only in alkyl chain length) allowed them to be considered surrogates for toxicity assessment federalregister.gov.

The identification of key structural features, such as the acyl chain length and amide moiety, provides a basis for optimizing the biological activity of this compound derivatives. The observation that N-isobutyl this compound is a highly active regulator of root development suggests that its specific C10 saturated acyl chain and isobutyl amide group contribute to its optimal activity in this biological context nih.govoup.comoup.com. In the context of dimeric γ-AApeptide derivatives, which can include this compound as a component, alkyl tails with 10 or 12 carbons have shown excellent activity against Gram-positive bacteria, indicating that specific chain lengths are effective for eradicating bacterial cells frontiersin.org.

Understanding the selectivity of this compound and its derivatives is vital for their potential applications. In plant systems, the effects of certain alkamides on root growth and cell parameters, while similar to auxins, have been found to be independent of auxin signaling, suggesting a degree of selectivity in their mechanism of action oup.com. Furthermore, research on dimeric γ-AApeptide derivatives containing this compound has shown them to be highly selective towards Gram-positive bacteria, demonstrating limited toxicity and promising specificity frontiersin.org.

This compound in Plant Biology and Developmental Processes

This compound derivatives, particularly N-isobutyl this compound, are recognized for their significant roles in plant biology and developmental processes. N-isobutyl this compound functions as a plant growth regulator, influencing various aspects of root development in Arabidopsis thaliana medchemexpress.commedchemexpress.com. It promotes adventitious root formation in shoot explants and intact seedlings, and stimulates lateral root formation oup.com.

The impact of N-isobutyl this compound on root system architecture (RSA) is well-documented. It modulates RSA in a dose-dependent manner, inhibiting primary root growth and promoting lateral root primordia (LRP) formation oup.comnih.gov. This modulation is closely linked to the accumulation of nitric oxide (NO) in the primary root tip and developing lateral roots oup.comnih.gov. The involvement of NO in alkamide-regulated developmental processes is further supported by the observation that morphogenetic effects of N-isobutyl this compound decrease when NO scavengers are applied oup.comnih.gov.

Moreover, N-isobutyl this compound interacts with the cytokinin-signaling pathway to control meristematic activity and differentiation processes during plant development nih.gov. Mutants lacking cytokinin receptors (CRE1, AHK2, and AHK3) show insensitivity to N-isobutyl this compound treatment, indicating the involvement of these receptors in mediating the alkamide's activity nih.gov. This interaction can lead to proliferative-promoting activity, evidenced by the formation of callus-like structures in primary roots, ectopic blades along petioles, and disorganized tumorous tissue from leaf lamina nih.gov.

Materials Science and Engineering Applications of Decanamide

Surfactant Systems and Colloidal Chemistry

Interactions with Other Macromolecules (e.g., polymers, proteins)

Decanamide's molecular structure, particularly its amide linkage, facilitates interactions with various macromolecules. It can serve as a potential intermediate in the production of polymers cymitquimica.com. The amide group is known for its stability and resistance to hydrolysis under normal conditions ontosight.ai. The presence of a hydroxyamino group in related this compound derivatives, such as this compound, N-(2-(hydroxyamino)-2-oxoethyl)-, introduces a site for potential hydrogen bonding, which influences the compound's solubility and its interactions with other molecules, including enzymes or proteins ontosight.ai.

Other Specialized Material Applications

This compound and its derivatives find utility in several specialized material applications, leveraging their unique chemical and physical properties.

Lubricants

This compound is employed as a lubricant cymitquimica.comontosight.ai. Its role in lubrication stems from its ability to form stable, hydrophobic interactions and its compatibility with a wide range of materials ontosight.ai. Related compounds, such as N,N-Dimethylthis compound, further exemplify the lubricating potential of decanamides. N,N-Dimethylthis compound is utilized as a lubricant in metalworking and textile manufacturing, demonstrating excellent lubricating properties that contribute to reduced friction and wear on machinery components, thereby improving efficiency and extending equipment lifespan ontosight.aizxchem.com.

Corrosion Inhibitors

This compound acts as a corrosion inhibitor ontosight.ai. Amides, as a class of compounds, are known for their corrosion inhibition properties, often by forming a protective layer on metal surfaces through adsorption researchgate.netmdpi.comscielo.org.co. N,N-Dimethylthis compound, a related compound, is also used as a corrosion inhibitor in industrial settings and metalworking fluids, effectively protecting metal surfaces from rust and other forms of corrosion ontosight.aizxchem.com. The mechanism typically involves the adsorption of the amide molecules onto the metal surface, creating a barrier that hinders corrosive agents researchgate.netscielo.org.co.

Coatings and Industrial Processing Aids

This compound is used in the production of certain types of plastics and resins ontosight.ai. Its derivatives, such as N,N-Dimethylthis compound, are widely used as solvents in the production of polyamide resins and coatings zxchem.comzxchem.com. These compounds exhibit excellent solvency and stability, which are crucial for ensuring high-quality and durable coatings painichemical.com. Furthermore, N,N-Dimethylthis compound can serve as a plasticizer in the production of certain polymers, enhancing their flexibility and durability zxchem.com.

As an industrial processing aid, this compound contributes to optimizing various manufacturing processes silverfernchemical.com. Processing aids are substances that facilitate production, handling, or packaging of materials, often by reducing friction and improving the flow of melts in polymer processing, ultimately enhancing processing efficiency and product quality ifpc.comgreenchemicals.eu.

Environmental Fate, Transport, and Ecotoxicity of Decanamide

Environmental Persistence and Degradation Pathways

The persistence and degradation pathways of a substance are crucial in evaluating its environmental behavior. Chemical compounds introduced into the environment are subject to various processes that can alter their structure, including microbial and chemical degradation. biotecnologiebt.it

Biodegradation Studies (Aerobic and Anaerobic)

Specific, detailed biodegradation studies (aerobic and anaerobic) focusing solely on decanamide are not extensively documented in available public research. However, as a primary fatty acid amide, this compound belongs to a class of compounds, amides, that are generally known to be susceptible to biodegradation. ontosight.ailnct.ac.in Biodegradation processes can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions, with aerobic degradation often showing higher efficiencies for certain substances. epo.orgfrontiersin.orgmdpi.comwur.nlresearchgate.net

Hydrolysis and Photolytic Degradation

Photolytic degradation refers to the chemical alteration or decomposition of a substance due to exposure to light or photon particles. This process often involves combined actions of sunlight and air, leading to photo-oxidation and hydrolysis. lnct.ac.inpharmaguideline.com Photostability studies are typically conducted to understand how light exposure might lead to the formation of primary degradants. rjptonline.org

Transformation Products and Byproducts

Specific transformation products and byproducts resulting from the environmental degradation of this compound are not explicitly detailed in the current information. In general, chemicals undergo various transformations throughout their life cycle due to metabolic processes within organisms, treatment operations, and natural environmental processes such as photolysis and hydrolysis. diva-portal.org These transformations can lead to the generation of new chemical pollutants, known as transformation products (TPs), which may be structurally related to their parent compounds and can pose potential risks to environmental organisms. diva-portal.org Identification and monitoring of major transformation products are essential to understand their formation and decline rates in the environment. biotecnologiebt.it

Environmental Distribution and Mobility

The environmental mobility of chemicals is a significant factor in assessing their potential spread and exposure across different environmental compartments, particularly through water transport. cefic-lri.org

Adsorption-Desorption Characteristics in Soil and Sediment

Specific adsorption-desorption characteristics for this compound in soil and sediment are not explicitly provided in the search results. Adsorption and desorption are critical processes that govern how substances adhere to (adsorption) and are released from (desorption) solid surfaces, including soil and sediment particles, and organic matter. des.qld.gov.au These processes significantly influence the transport of compounds through aquatic systems and their bioavailability to organisms. des.qld.gov.auecetoc.org The extent of adsorption is often quantified using the adsorption-desorption distribution coefficient (Kd), which can be normalized to the organic carbon content of the soil or sediment, yielding the organic carbon-normalized adsorption coefficient (Koc). ecetoc.orgepa.gov

Leaching Potential

Direct data on the leaching potential of this compound is not explicitly available. Leaching describes the movement of substances through soil profiles into groundwater. biotecnologiebt.it The mobility and leaching potential of a compound are influenced by its water solubility and its adsorption characteristics to soil and sediment particles. Generally, compounds with low water solubility and high adsorption to soil are less likely to leach into groundwater.

Ecotoxicity Assessments on Non-Target Organisms

Ecotoxicity assessments evaluate the potential for chemical substances to cause adverse effects on non-target organisms within an ecosystem europa.euresearchgate.net. This compound, particularly its N,N-dimethyl derivative, has been identified as potentially harmful to aquatic life with long-lasting effects and harmful to terrestrial vertebrates europa.eubayer.co.nznops.co.nz.

Aquatic Organism Toxicity (e.g., algae, crustaceans, fish)

Aquatic toxicity studies are crucial for assessing the impact of chemicals on organisms living in water, typically involving primary producers (algae/plants), primary consumers/secondary producers (invertebrates like crustaceans), and secondary consumers (fish) europa.eureachonline.eu.

For N,N-dimethylthis compound, studies have indicated its toxicity to aquatic life. For instance, in a formulation containing N,N-dimethylthis compound, an EC50 for Daphnia magna (water flea) was reported at 2.22 mg/L after 48 hours of exposure ravensdown.co.nz. Similarly, an EC50 for algae (Desmodesmus subspicatus) was 1.15 mg/L after 72 hours ravensdown.co.nz. These values suggest that the compound, or formulations containing it, can be toxic to aquatic invertebrates and algae at relatively low concentrations.

Table 1: Aquatic Toxicity Data for N,N-Dimethylthis compound (or formulations containing it)

Organism TypeSpeciesEndpointValue (mg/L)Exposure TimeSource
CrustaceanDaphnia magnaEC502.2248 hours ravensdown.co.nz
AlgaeDesmodesmus subspicatusEC501.1572 hours ravensdown.co.nz

The European Chemicals Agency (ECHA) indicates that N,N-dimethyldecan-1-amide is harmful to aquatic life with long-lasting effects europa.eu.

Terrestrial Organism Toxicity

Information on the direct toxicity of this compound to terrestrial organisms is less extensively detailed in readily available public summaries compared to aquatic toxicity. However, N,N-dimethylthis compound, when part of certain formulations, has been classified as harmful to terrestrial vertebrates bayer.co.nznops.co.nz. ECHA's brief profile for N,N-dimethyldecan-1-amide notes a hazard for terrestrial organisms in soil at 10.6 mg/kg soil dw and a hazard for predators due to secondary poisoning at 12.71 mg/kg food europa.eu. This suggests a potential for adverse effects on soil-dwelling organisms and those higher up the food chain.

Chronic vs. Acute Toxicity Effects

Toxicity effects are broadly categorized into acute and chronic. Acute toxicity refers to effects appearing immediately after a single, short-term exposure, often reversible, with endpoints like LC50 (lethal concentration to 50% of test animals) or EC50 (effective concentration to 50% of test organisms) cornell.eduepa.gov. Chronic toxicity, conversely, results from frequent or long-term exposures, where effects may be delayed and are generally irreversible, often measured by endpoints like NOEC (No Observed Effect Concentration) or LOEC (Lowest Observed Effect Concentration) europa.eucornell.eduepa.gov.

For N,N-dimethylthis compound, it is classified as "harmful to aquatic life with long lasting effects" and "very toxic to aquatic life with long lasting effects" in certain formulations, indicating a chronic aquatic hazard europa.eubayer.co.nzravensdown.co.nz. This implies that even at low concentrations, prolonged exposure could lead to significant adverse impacts on aquatic ecosystems. The acute toxicity data, such as the EC50 values for Daphnia magna and algae, provide immediate impact assessments ravensdown.co.nz. The combination of acute toxicity data and environmental fate data (like degradability and bioaccumulation) is used to classify substances for chronic aquatic hazards reachonline.euilo.org. N,N-Dimethylthis compound is generally not considered persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) nops.co.nzravensdown.co.nz.

Environmental Risk Assessment Frameworks

Environmental Risk Assessment (ERA) is a systematic process to identify, evaluate, and mitigate potential environmental hazards associated with chemical substances numberanalytics.com. ERA frameworks provide a structured approach to assess the likelihood and potential impacts of environmental hazards, ensuring regulatory compliance and promoting sustainable development numberanalytics.com.

Key components of an ERA framework typically include problem formulation, stakeholder involvement, communication, quantitative risk assessment, iteration and evaluation, informed decision-making, and flexibility nih.gov. The assessment of aquatic toxicity, encompassing both acute and chronic effects, is a fundamental part of environmental hazard and risk assessment for chemicals europa.eufao.org. Regulatory bodies like the US EPA and the European Commission have established guidelines and frameworks for ecological risk assessment, which involve evaluating effects on various trophic levels (algae, invertebrates, fish) and considering factors like persistence and bioaccumulation europa.euepa.gov.

Remediation Technologies for this compound Contamination

Remediation technologies aim to mitigate the risks posed by contaminated sites to public health and the environment researchgate.net. While specific remediation technologies for this compound contamination are not extensively detailed in the search results, general approaches for organic contaminants can be considered.

Common remediation strategies for contaminated soil and groundwater include:

Bioremediation: Utilizes microorganisms to degrade organic contaminants epa.gov. This can involve enhancing natural attenuation by stimulating microbial processes researchgate.net.

Adsorption-based technologies: Employ materials like activated carbon to remove contaminants through adsorption epa.gov.

In Situ Chemical Reduction: Involves placing reductants in the subsurface to degrade toxic organic compounds epa.gov.

In Situ Flushing: Injects a solution into the contaminated zone to mobilize contaminants for extraction and treatment epa.govepa.gov.

Phytotechnologies: Use vegetation to degrade, extract, contain, or immobilize contaminants in soil and water epa.govclu-in.org.

Thermal Treatment: Involves destroying or removing contaminants through high temperatures, either in situ or ex situ epa.gov.

The selection of an appropriate remediation technology is site-specific and depends on the contaminant type, site characteristics, and desired cleanup goals researchgate.net. Often, a combination of technologies may be necessary to achieve comprehensive remediation researchgate.netepa.gov.

Advanced Analytical Characterization of Decanamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups present in decanamide.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide complementary information regarding the vibrational modes of molecules, offering insights into the functional groups present. For primary amides like this compound, characteristic absorption bands are observed due to the presence of the -CONH₂ group. spectroscopyonline.com

In IR spectroscopy, primary amides typically exhibit:

N-H Stretching Vibrations: A diagnostic pair of medium-intensity N-H stretching peaks appears between 3370 and 3170 cm⁻¹, often referred to as the Amide A band (3300-3500 cm⁻¹). spectroscopyonline.comnist.gov

Carbonyl Stretching (Amide I Band): A strong absorption band for the C=O stretch is found in the range of 1680 to 1630 cm⁻¹, specifically around 1640-1670 cm⁻¹. This is a prominent feature in amide spectra. spectroscopyonline.commdpi.com

N-H Bending (Amide II Band): An N-H scissoring peak for primary amides is typically observed between 1650 and 1620 cm⁻¹. For secondary amides, a companion peak to the C=O stretch, representing the in-plane N-H bend (Amide II band), is found between 1570 and 1515 cm⁻¹. spectroscopyonline.commdpi.com

N-H Wagging: A broadened envelope due to the NH₂ wag is generally seen around 700 cm⁻¹, typically topping out between 750 and 600 cm⁻¹. spectroscopyonline.com

Raman spectroscopy also shows evidence for the amide functional group, with the Amide I band near 1650 cm⁻¹ and the N-H stretch near 3300 cm⁻¹ often appearing in both IR and Raman spectra. Raman spectroscopy can provide better access to lower wavenumber regions and often shows more pronounced C-H stretches compared to IR. compoundchem.com

While specific IR peak values for this compound were not directly provided in the search results, its FTIR spectra are available in databases like PubChem, and it would display the characteristic vibrational modes expected for a primary amide. nih.govsoton.ac.uk

Table 1: Characteristic Vibrational Frequencies for Primary Amides

Functional Group VibrationWavenumber (cm⁻¹)TechniqueDescription
N-H Stretching (Amide A)3370 - 3170IRDiagnostic pair of peaks
C=O Stretching (Amide I)1680 - 1630IR, RamanStrong absorption, prominent
N-H Scissoring (Amide II)1650 - 1620IRIn-plane N-H bend
N-H Wagging750 - 600IRBroad envelope
CH₂ Symmetric Stretching~2852IRAlkyl chain
CH₂ Asymmetric Stretching~2926IRAlkyl chain
CH₂ Deformation (Scissoring)~1465IRAlkyl chain

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For simple amides, the primary absorption arises from the n→π* transition of the carbonyl group. These transitions typically occur in the ultraviolet region, generally around 200 nm. chemguide.co.uknih.gov

While no specific UV-Vis absorption data for this compound was found in the provided search results, primary amides can exhibit a "double hump" spectrum in UV-Vis, with λmax values consistent with theoretical calculations. nih.gov Given its structure, this compound is expected to absorb in the UV region, characteristic of the amide chromophore, but generally not in the visible region unless conjugated systems are present, which is not the case for unsubstituted this compound.

X-ray Fluorescence (XRF) and X-ray Diffraction (XRD)

X-ray Fluorescence (XRF) is an elemental analysis technique used to determine the chemical composition of a sample. For this compound (C₁₀H₂₁NO), XRF could be employed to confirm the presence and relative abundance of carbon, nitrogen, and oxygen, although it is more commonly used for heavier elements.

X-ray Diffraction (XRD) is a powerful technique for determining the crystal structure of solid crystalline materials. Since this compound is a white, crystalline solid, XRD would be highly applicable to characterize its solid-state properties. wikidata.org XRD can provide information on the unit cell dimensions, space group, and atomic positions within the crystal lattice. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding networks, which are significant in amides and influence their macroscopic properties like melting point. mdpi.comsigmaaldrich.comcellulosechemtechnol.ro While specific XRD data for this compound was not found in the search results, the technique is routinely used for structural analysis of similar organic crystalline compounds.

Chromatographic Separation Methods for Purity and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for the separation, identification, and quantification of compounds in a mixture. It operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. chemguide.co.uk

For amides, reverse-phase (RP) HPLC is a common choice, typically employing a C18 stationary phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) (MeCN), sometimes with the addition of an acid (e.g., phosphoric acid or formic acid for mass spectrometry compatibility) to optimize separation and peak shape. oregonstate.edu Detection is frequently performed using a UV detector, with common detection wavelengths around 200 nm for amides.

While specific HPLC retention times for unsubstituted this compound were not directly available in the search results, related this compound derivatives have been successfully analyzed using HPLC. For instance, N-(3-aminopropyl)-decanamide has been analyzed by a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid. oregonstate.edu Similarly, n-vanillyl-n-decanamide has been identified as a minor component in capsaicinoid analysis using HPLC. These examples demonstrate the general applicability of HPLC for the separation and quantification of decanamides and related amide compounds. The precise retention time for this compound would be dependent on the specific column, mobile phase composition, flow rate, and temperature used in the HPLC system. chemguide.co.uk

Table 2: Typical HPLC Conditions for Amide Analysis

ParameterTypical Range/Description
Column TypeReverse-phase (e.g., C18)
Mobile PhaseAcetonitrile/Water mixtures
Mobile Phase AdditivesPhosphoric acid, Formic acid (for MS)
Flow Rate1.0 mL/min (variable)
Detection MethodUV Detection (e.g., 200 nm)
ApplicationPurity assessment, Quantification

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely utilized separation technique for volatile and semi-volatile organic molecules, including amides like this compound. thermofisher.com In GC, a sample is vaporized and separated into its components as they travel through a capillary column with a stationary phase, propelled by an inert carrier gas. thermofisher.com The retention time, which is the time a compound takes to elute from the column, serves as a distinctive marker for identification under specific experimental conditions. phenomenex.comchromatographytoday.com

This compound has been characterized using Gas Chromatography-Mass Spectrometry (GC-MS), a hyphenated technique that combines the separation power of GC with the detection capabilities of mass spectrometry. nih.govnist.govnist.govthermofisher.com The National Institute of Standards and Technology (NIST) WebBook provides mass spectral data for this compound, indicating its amenability to GC-MS analysis. nih.govnist.govnist.gov For instance, the NIST database lists a GC-MS entry for this compound with NIST Number 243312, showing 71 total peaks and a top peak at m/z 59 in its electron ionization mass spectrum. nih.gov While general principles of GC and the availability of its mass spectrum are established for this compound, specific detailed chromatographic parameters such as retention times under particular column and temperature conditions for pure this compound were not found in the reviewed literature.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique employed for separating components in non-volatile mixtures. chromatographytoday.comuct.ac.zapsu.edu It involves a stationary phase, typically an adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase (solvent) that moves up the plate via capillary action. chromatographytoday.comuct.ac.zapsu.edu Compounds separate based on their differential attraction to the stationary and mobile phases, resulting in distinct spots. uct.ac.zapsu.edu The retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for identification in a given chromatographic system. uct.ac.zapsu.eduumlub.plbrainly.com

This compound is a compound that can be analyzed using TLC. nist.gov The technique is broadly applicable for qualitative analysis, reaction monitoring, and purity assessment of various organic compounds. chromatographytoday.com However, specific Rf values or detailed mobile and stationary phase conditions optimized for the separation of this compound were not identified in the provided research findings.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography or gel filtration chromatography, separates molecules primarily based on their hydrodynamic size. bitesizebio.comlcms.czqau.edu.pk This technique is particularly effective for separating mixtures of different molecular weights, with larger molecules eluting earlier as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have longer retention times. bitesizebio.comlcms.czqau.edu.pk SEC is widely used for the characterization of macromolecules such as proteins and polymers, including the determination of molecular weight averages and distributions. bitesizebio.comlcms.czqau.edu.pk

This compound, with a relatively low molecular weight of 171.28 g/mol , is considered a small molecule. nih.govnist.govnist.gov While SEC is a powerful tool for macromolecular analysis, it is generally less commonly applied for the direct separation and characterization of small organic molecules like this compound based solely on size exclusion. One study mentioned this compound in the context of inducing lipid droplet formation, with an associated reference to size exclusion chromatography, but not as a primary analyte being separated by SEC. sci-hub.se No specific research findings detailing the direct application of SEC for the analysis or quantification of this compound were found.

Ion Chromatography (IC)

Ion Chromatography (IC) is an analytical technique specifically designed for the separation and quantification of ionic species, including anions and cations, in various matrices. carleton.eduinnovatechlabs.com It employs a High-Performance Liquid Chromatography (HPLC) system equipped with an ion-exchange resin column as the stationary phase and a conductivity detector. carleton.eduinnovatechlabs.com Ions are separated based on their interaction with the resin, and their concentrations are determined by comparing peak areas in the chromatogram to standard curves. carleton.eduinnovatechlabs.com

This compound is a neutral primary amide, meaning it does not readily ionize in typical aqueous solutions to form cations or anions. Therefore, direct analysis of this compound using standard ion chromatography methods, which rely on the separation of charged species, is generally not applicable. The reviewed literature did not provide any specific data or applications of ion chromatography for the direct analysis of this compound.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive and selective analytical technique used for the identification, quantification, and structural elucidation of chemical compounds by measuring their mass-to-charge ratio (m/z). technologynetworks.com It is often coupled with chromatographic separation techniques to analyze complex mixtures. thermofisher.comtechnologynetworks.com

LC-MS/MS and GC-MS/MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful hyphenated techniques widely employed for trace analysis, offering enhanced sensitivity and specificity. thermofisher.comtechnologynetworks.comsciex.com

GC-MS/MS: This technique is particularly suited for volatile and semi-volatile compounds. thermofisher.com It provides a higher level of selectivity compared to single quadrupole GC-MS, making it ideal for quantifying trace levels of contaminants in complex samples by operating in selective reaction monitoring (SRM) mode. thermofisher.comtechnologynetworks.com While direct trace analysis data for this compound itself was not explicitly detailed, GC-MS is a standard method for its analysis, and GC-MS/MS would offer superior performance for trace detection. nih.govnist.govnist.gov

LC-MS/MS: This method is effective for a wide range of compounds, especially those that are non-volatile or thermally labile. sciex.com It combines liquid chromatographic separation with the highly sensitive and specific detection of tandem mass spectrometry, often used in multiple reaction monitoring (MRM) mode for quantification and identification of analytes at low microgram per kilogram (µg/kg) levels. sciex.com Although specific trace analysis of this compound by LC-MS/MS was not found, related this compound derivatives, such as N,N-bis(2-hydroxyethyl)this compound, have been detected and characterized using LC-HRMS (which often includes MS/MS capabilities). nih.govacs.org The principles of LC-MS/MS make it a suitable technique for sensitive and specific trace analysis of this compound if required.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the precise determination of elemental compositions of ions. nih.govacs.orgwaters.commdpi.comrestek.com This high mass accuracy allows for the differentiation of compounds with the same nominal mass but different elemental compositions (isobars) and significantly enhances the confidence in compound identification and structural elucidation, even for unknown substances. restek.com

For this compound, its exact mass is reported as 171.162314293 Da. nih.gov HRMS plays a crucial role in confirming the identity of this compound by matching its experimentally determined exact mass to its theoretical value. Furthermore, HRMS, particularly when coupled with chromatographic techniques like GC or LC (e.g., GC-QToF-HRMS or LC-ESI-HRMS), is invaluable for the structural elucidation of this compound derivatives and related compounds. For instance, N-(2-(1-piperazinyl)ethyl)this compound was tentatively identified using GC-QToF-HRMS with a mass error of 2.33 ppm for its protonated ion (m/z 284.2703). waters.com Similarly, N,N-bis(2-hydroxyethyl)this compound was also identified using LC-ESI-HRMS. nih.govacs.org These examples highlight the utility of HRMS in providing definitive identification and structural information for this compound and its complex derivatives.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS or MSⁿ) is an indispensable tool for the structural elucidation of small molecules like this compound, providing detailed information about their molecular structure through fragmentation patterns wolfram.comnih.govnist.gov. In MS/MS, a precursor ion (the intact molecular ion or a protonated/deprotonated molecule) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a unique "fingerprint" spectrum that aids in identifying the compound and understanding its connectivity wolfram.comregulations.gov.

For primary amides, characteristic fragmentation patterns are often observed. For instance, primary amides can exhibit a base peak due to the McLafferty rearrangement in electron ionization (EI) mass spectrometry chromatographytoday.com. In a study identifying primary and phytonutrients in edible mahlab cherry seeds using LC-MS, this compound was identified with a protonated molecular ion [M+H]⁺ at m/z 172.1695 peerj.comcabidigitallibrary.org. Subsequent fragmentation of this ion yielded characteristic fragment ions at m/z 116 and m/z 74 peerj.comcabidigitallibrary.org. These fragment ions correspond to specific losses from the this compound structure:

m/z 116: attributed to the loss of C₄H₈ from the [M+H]⁺ ion peerj.comcabidigitallibrary.org.

m/z 74: attributed to the loss of C₇H₁₄ from the [M+H]⁺ ion peerj.comcabidigitallibrary.org.

Such fragmentation data is critical for confirming the presence of the amide functional group and the length of the alkyl chain. The precise m/z values and their relative intensities provide a unique spectral signature for this compound, enabling its confident identification even in complex mixtures wolfram.comnist.gov.

Table 1: Representative MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Implication
172.1695116C₄H₈Cleavage along the alkyl chain peerj.comcabidigitallibrary.org
172.169574C₇H₁₄Cleavage along the alkyl chain peerj.comcabidigitallibrary.org

Integrated Analytical Platforms

Integrated analytical platforms, often referred to as hyphenated techniques, combine two or more analytical methods in series to leverage the strengths of each, leading to enhanced resolution, sensitivity, and specificity researchgate.netcontaminantdb.ca. This is particularly advantageous for the analysis of complex samples where individual techniques might fall short researchgate.nettcichemicals.com. The coupling of a separation technique (like chromatography) with a detection technique (like mass spectrometry) is a common approach in these platforms researchgate.netcontaminantdb.caphenomenex.com.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex mixtures often necessitates the use of hyphenated techniques to effectively separate the analyte from co-eluting interferences and provide robust identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the identification and quantification capabilities of mass spectrometry shimadzu.comnih.gov. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds nih.govmdpi.com. In GC, compounds are separated based on their volatility and interaction with a stationary phase, eluting at different retention times contaminantdb.caresearchgate.netnih.gov. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, yielding a mass spectrum that serves as a unique fingerprint for identification nih.govmdpi.com.

For this compound, which is a semi-volatile compound, GC-MS is a relevant technique. PubChem's entry for this compound lists GC-MS data, indicating a top peak at m/z 59 researchgate.netnih.gov. While specific retention time data for this compound itself in complex mixtures is not widely detailed in general searches, related compounds like N,N-dimethylthis compound have been successfully analyzed by GC-MS, with reported retention times (e.g., ~15.2 min on a DB-WAX column) shimadzu.com. This demonstrates the applicability and effectiveness of GC-MS for analyzing amides with similar structures in complex matrices. GC-MS is widely used in environmental analysis for detecting pollutants and contaminants in air, water, and soil, and in food safety for identifying additives and contaminants nih.govmdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS hyphenates liquid chromatography with mass spectrometry, making it suitable for the analysis of non-volatile and thermally unstable compounds avantorsciences.comresearchgate.net. LC separates compounds based on their interactions with a stationary phase and a mobile liquid phase tcichemicals.com. The separated compounds are then introduced into the mass spectrometer for ionization and detection tcichemicals.com. LC-MS, especially LC-MS/MS, offers high sensitivity and selectivity, making it invaluable for detecting trace levels of analytes in complex matrices, including biological and environmental samples wolfram.comnih.govtcichemicals.comavantorsciences.comresearchgate.net.

This compound has been identified using LC-MS in studies profiling natural products peerj.comcabidigitallibrary.org. The ability of LC-MS to handle complex mixtures and provide detailed structural information through tandem MS makes it a powerful platform for this compound analysis in diverse applications, such as metabolomics and environmental monitoring wolfram.comnih.govavantorsciences.comnih.gov. For instance, N,N-dimethylthis compound, a derivative of this compound, has been analyzed by reverse phase HPLC coupled with mass spectrometry, with a retention time of 13.577 min on a Zorbax Eclipse Plus C18 column. This highlights the utility of LC-MS for this compound and its derivatives.

Sample Preparation and Matrix Effects in Biological and Environmental Samples

Effective sample preparation is a critical preliminary step in analytical processes, ensuring the accuracy and reliability of results, especially when analyzing this compound in complex biological and environmental matrices nih.gov. This step aims to isolate and concentrate the analyte of interest while removing interfering substances, which can otherwise compromise the analysis nih.gov.

Sample Preparation Techniques: For biological samples (e.g., blood, plasma, urine, tissues) and environmental samples (e.g., water, soil, air), various techniques are employed:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility between two immiscible liquid phases nih.gov. LLE is effective for isolating analytes from complex matrices by partitioning them into a suitable organic solvent, leaving many polar interferences in the aqueous phase researchgate.netnih.gov.

Solid-Phase Extraction (SPE): SPE is a widely used technique for concentrating analytes and cleaning up samples nih.govresearchgate.net. It involves passing the sample through a cartridge containing a sorbent material that selectively retains the analyte, while matrix interferences are washed away. The analyte is then eluted with a stronger solvent nih.govresearchgate.net. SPE is particularly useful for trace analysis in large volume environmental water samples nih.govavantorsciences.comresearchgate.netnih.gov.

Protein Precipitation: For biological samples like plasma or serum, proteins can interfere with downstream analysis. Protein precipitation involves denaturing and precipitating proteins, typically using organic solvents or acids, allowing the analyte to remain in the supernatant for further analysis researchgate.net.

Homogenization and Digestion: For solid biological tissues or soil samples, homogenization (grinding to a uniform mixture) and sometimes enzymatic or chemical digestion are necessary to release the target analytes before extraction nih.gov.

Matrix Effects: The "matrix" in analytical chemistry refers to all components of a sample other than the analyte of interest. Matrix effects describe the impact of these co-existing components on the analytical signal of the analyte. These effects are particularly prevalent in mass spectrometry, where co-eluting matrix components can interfere with the ionization process, leading to either signal suppression (reduced response) or signal enhancement (increased response). Such interferences can significantly affect the accuracy and reproducibility of quantitative analysis.

For this compound analysis, especially in complex biological or environmental matrices, matrix effects must be carefully considered. For instance, in LC-MS, co-eluting compounds can alter the ionization efficiency of this compound in the ion source. Strategies to mitigate matrix effects include:

Optimizing Sample Preparation: Employing more rigorous cleanup steps (e.g., multi-step SPE, selective LLE) to remove a greater proportion of matrix interferences.

Chromatographic Separation: Adjusting chromatographic parameters (e.g., column chemistry, mobile phase composition, gradient) to ensure that this compound elutes at a retention time free from significant co-eluting matrix components.

Internal Standards: Using isotopically labeled internal standards, which behave similarly to the analyte during sample preparation and ionization, can help compensate for matrix effects shimadzu.com.

Matrix-Matched Calibration: Preparing calibration curves using blank matrix extracts spiked with known concentrations of the analyte to mimic the sample environment.

These careful considerations in sample preparation and the management of matrix effects are paramount to achieving accurate and reliable analytical results for this compound in diverse and challenging sample types.

Emerging Research Directions and Future Perspectives

Challenges and Future Outlook in Decanamide Academic Research

Academic research into this compound and its derivatives faces a multifaceted landscape of challenges, alongside promising avenues for future exploration. Overcoming these hurdles is crucial for fully realizing the compound's potential across various scientific and industrial domains.

Challenges in this compound Academic Research

Beyond synthetic hurdles, there are notable research gaps concerning the efficacy and detailed pharmacological mechanisms of alkamides, a class of compounds that includes some this compound derivatives like N-isobutyl this compound. Comprehensive evaluations of their efficacy, thorough explorations of their pharmacological mechanisms, and expanded clinical applications are still needed researchgate.net. Furthermore, specific data regarding the environmental impact of this compound , such as its persistence, bioaccumulation potential, and toxicity to aquatic organisms, remains limited. This necessitates case-by-case evaluations for amides in general, highlighting a need for more targeted environmental research ontosight.ai.

Academic research, in general, also contends with broader systemic challenges that impact this compound studies. These include difficulties in securing adequate research funding frontiersin.orgqeios.com, the inherently time-consuming nature of research processes researcher.life, and the complexities of managing and evaluating vast amounts of information researcher.life. Researchers also face pressure related to publishing in high-impact journals and securing intellectual property researcher.life. Keeping pace with rapid technological advancements and navigating intricate ethical considerations and compliance requirements also present ongoing challenges researcher.lifeal-fanarmedia.org. Moreover, issues such as finding reliable research partners, recruiting study participants, and ensuring data access can impede progress qeios.com. The increasing commercialization of research can also lead to pressures to align with external corporate or political priorities, potentially influencing research directions and objectivity politicsrights.com.

Future Outlook in this compound Academic Research

Despite these challenges, the future outlook for this compound academic research is promising, with several key directions emerging:

Exploration of Novel Applications: Continued investigation into the fundamental properties and reactivity of this compound is expected to uncover new uses, particularly in fields such as medicinal chemistry, materials science, and biochemistry ontosight.ai.

Advancements in Drug Discovery: this compound and its analogs hold significant interest in pharmaceutical research for drug discovery. Their potential to interact with enzymes or proteins suggests future research into modulating biological pathways ontosight.ai. For instance, N-(2-hydroxyethyl)this compound has demonstrated potent anticonvulsant activity, indicating a strong direction for therapeutic development nih.gov.

Materials Science Innovation: this compound's properties make it a candidate for the development of new polymers and resins, opening avenues for advanced materials synthesis ontosight.aiontosight.ai.

Green Chemistry and Sustainable Solutions: Research is actively exploring this compound derivatives, such as N,N-dimethyl this compound, as eco-friendly solvents for stable emulsions, particularly for agrochemical applications, aligning with principles of green chemistry and engineering researchgate.net.

Mineral Processing Enhancements: Derivatives like N-(6-(hydroxyamino)-6-oxohexyl) this compound (NHOD) are being investigated as effective collectors for mineral flotation separation, pointing to future research in optimizing industrial processes mdpi.comresearchgate.net.

Elucidation of Biological Mechanisms: Future studies will continue to delve into the biological effects and precise mechanisms of action of this compound and its derivatives, such as understanding the role of nitric oxide in N-isobutyl this compound-induced root development in plants ontosight.aioup.com.

Computational Chemistry and Rational Design: The application of advanced computational methods, including quantum chemistry, will become increasingly vital. These tools can provide deeper insights into molecular structures and interactions, facilitating the rational design of new this compound-based compounds with tailored properties and a better understanding of their mechanisms mdpi.com.

The integration of interdisciplinary approaches, leveraging advancements in synthetic methodologies, analytical techniques, and computational modeling, will be crucial for addressing the existing challenges and unlocking the full academic potential of this compound in the coming years.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Decanamide, and how can purity be optimized during synthesis?

  • Methodological Answer : this compound (C₁₀H₂₁NO) is synthesized via the reaction of decanoic acid with ammonia or ammonium salts under controlled conditions. A common approach involves heating decanoyl chloride with aqueous ammonia, followed by recrystallization in ethanol to enhance purity (>98% by GC) . Purity optimization requires monitoring reaction temperature (typically 60-80°C) and using inert gas environments to prevent oxidation. Post-synthesis characterization via HPLC or GC-MS is critical to confirm purity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and thermal properties?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., amide C=O stretch at ~1640 cm⁻¹ and N-H bend at ~1550 cm⁻¹) .
  • NMR : ¹H NMR (δ 0.88 ppm for terminal CH₃; δ 2.15 ppm for CH₂ adjacent to the amide group) confirms alkyl chain integrity .
  • DSC : Measures solid-solid phase transitions and melting points (~95-100°C) .
  • XRD : Resolves crystalline structure, particularly for polymorphic studies .

Q. How should this compound be safely handled in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (causes irritation; see SDS) .
  • Ventilation : Work in fume hoods to minimize inhalation risks.
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate bioassay conditions (e.g., cell lines, concentration ranges, and exposure times) .
  • Control Standardization : Use reference compounds (e.g., positive/negative controls) to calibrate assays.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables in existing datasets .

Q. What experimental design considerations are critical for studying this compound’s surfactant properties?

  • Methodological Answer :

  • Critical Micelle Concentration (CMC) : Measure via surface tension titration or conductivity assays.
  • Temperature Dependence : Use dynamic light scattering (DLS) to study micelle formation kinetics at varying temperatures .
  • Interdisciplinary Validation : Combine physicochemical data (e.g., contact angle measurements) with computational modeling (e.g., molecular dynamics simulations) .

Q. What strategies improve the reproducibility of this compound’s phase transition studies?

  • Methodological Answer :

  • Controlled Crystallization : Use seed crystals and slow cooling rates (1-2°C/min) to ensure consistent polymorph formation .
  • In Situ Monitoring : Employ synchrotron XRD or Raman spectroscopy during heating/cooling cycles .
  • Data Transparency : Publish raw DSC thermograms and XRD diffractograms in supplementary materials .

Q. How can this compound’s environmental stability be assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose samples to extreme pH (1-13) and temperatures (40-80°C) for 14–28 days.
  • Analytical Endpoints : Monitor decomposition via LC-MS (hydrolysis products) and FTIR (amide bond integrity) .
  • Kinetic Modeling : Use Arrhenius equations to predict degradation rates under natural conditions .

Key Considerations for Future Research

  • Interdisciplinary Approaches : Combine synthetic chemistry, spectroscopy, and computational modeling to address mechanistic questions .
  • Open Data Practices : Share raw datasets and detailed protocols to enhance reproducibility .
  • Safety Compliance : Adhere to OSHA and WHMIS guidelines for handling corrosive/irritant compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.